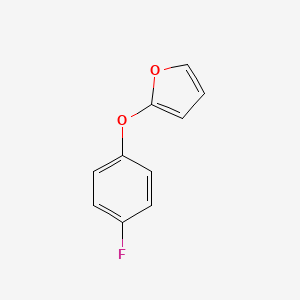

2-(4-Fluorophenoxy)furan

Description

2-(4-Fluorophenoxy)furan is a furan derivative featuring a 4-fluorophenoxy substituent at the 2-position of the furan ring. Furan derivatives are characterized by their aromatic five-membered oxygen-containing rings, which are highly reactive due to their electron-rich nature. The introduction of a fluorinated phenoxy group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)furan |

InChI |

InChI=1S/C10H7FO2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H |

InChI Key |

XZNZBRIJAPYPRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare 2-(4-Fluorophenoxy)furan with key analogs, focusing on structural features, physicochemical properties, and applications.

Substituted Furan Derivatives

2-(4-Fluorophenoxy)furan

- Structure: Furan ring with a 4-fluorophenoxy group at C2.

- Molecular Formula : C₁₀H₇FO₂ (inferred).

- Molecular Weight : ~180.16 g/mol.

- Key Features: The electron-withdrawing fluorine atom stabilizes the phenoxy group, enhancing resistance to oxidative degradation.

5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (CAS 406470-57-3)

- Structure: Furan ring with a carboxylic acid at C2 and a 4-fluorophenoxymethyl group at C3.

- Molecular Weight : 236.19 g/mol.

- Key Features : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a synthetic intermediate .

| Compound | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|

| 2-(4-Fluorophenoxy)furan | 180.16 | 4-Fluorophenoxy at C2 | Pharmaceutical intermediates |

| 5-[(4-FPhO)methyl]furan-2-COOH | 236.19 | COOH at C2, FPhOCH₂ at C5 | Chemical synthesis |

Benzofuran Derivatives

Benzofurans, which feature a fused benzene ring, exhibit enhanced π-conjugation and stability compared to simple furans.

2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran

- Structure : Benzofuran core with 4-fluorophenyl, methylsulfinyl, and phenyl substituents.

- Molecular Weight : ~344.79 g/mol (C₁₇H₁₂ClFO₂S).

5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Structure : Similar to the above but with additional chlorine and methyl groups.

| Compound | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|

| 2-(4-Fluorophenyl)-3-methylsulfinyl-benzofuran | 344.79 | 4-Fluorophenyl, methylsulfinyl, phenyl |

| 2-(4-Fluorophenoxy)furan | 180.16 | Simpler structure with no fused aromatic system |

Dibenzofuran Derivatives

Dibenzofurans are larger aromatic systems with two fused benzene rings, offering unique electronic properties.

2-(4-Bromophenyl)dibenzo[b,d]furan (CAS 955959-86-1)

- Structure : Dibenzofuran with a 4-bromophenyl substituent.

- Molecular Weight : 323.18 g/mol.

- Applications : Bromine enhances reactivity in cross-coupling reactions, useful in material science .

Comparison with 2-(4-Fluorophenoxy)furan

- Molecular Weight : Dibenzofurans are heavier (e.g., 323.18 vs. 180.16 g/mol).

- Electronic Properties : Dibenzofurans exhibit extended π-conjugation, affecting absorption/emission spectra.

Tetrahydrofuran Analogs

2-(4-Fluorophenyl)tetrahydro-2-phenylfuran

- Structure : Tetrahydrofuran (saturated furan) with fluorophenyl and phenyl groups.

- Applications : Used in asymmetric synthesis due to its stereochemical flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.